molecular formula C10H11IO B3322954 (2-Iodophenyl)(2-methylallyl) ether CAS No. 156642-47-6

(2-Iodophenyl)(2-methylallyl) ether

Cat. No. B3322954
CAS RN: 156642-47-6
M. Wt: 274.1 g/mol
InChI Key: IJHFADDBNJSHQY-UHFFFAOYSA-N
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Description

(2-Iodophenyl)(2-methylallyl) ether, also known as IMPE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field of chemistry and biology.

Mechanism of Action

The exact mechanism of action of (2-Iodophenyl)(2-methylallyl) ether is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which in turn affects various cellular processes. (2-Iodophenyl)(2-methylallyl) ether has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
(2-Iodophenyl)(2-methylallyl) ether has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. (2-Iodophenyl)(2-methylallyl) ether has also been found to inhibit the growth of certain fungi and bacteria. Additionally, (2-Iodophenyl)(2-methylallyl) ether has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Iodophenyl)(2-methylallyl) ether in lab experiments is its ease of synthesis. (2-Iodophenyl)(2-methylallyl) ether can be synthesized using simple chemical reactions and is readily available in large quantities. Additionally, (2-Iodophenyl)(2-methylallyl) ether has been found to be relatively stable under various conditions, making it a suitable candidate for long-term studies. However, one limitation of using (2-Iodophenyl)(2-methylallyl) ether in lab experiments is its potential toxicity. (2-Iodophenyl)(2-methylallyl) ether has been found to have cytotoxic effects on certain cell lines, which may limit its use in certain studies.

Future Directions

There are many potential future directions for research involving (2-Iodophenyl)(2-methylallyl) ether. One area of interest is the development of (2-Iodophenyl)(2-methylallyl) ether-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2-Iodophenyl)(2-methylallyl) ether and its effects on various cellular processes. Finally, there is a need for more studies on the potential toxicity of (2-Iodophenyl)(2-methylallyl) ether and its effects on different cell lines.

Scientific Research Applications

(2-Iodophenyl)(2-methylallyl) ether has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial properties. (2-Iodophenyl)(2-methylallyl) ether has also been found to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

1-iodo-2-(2-methylprop-2-enoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHFADDBNJSHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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